molecular formula C12H19N3O B8597715 2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine

2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine

Cat. No.: B8597715
M. Wt: 221.30 g/mol
InChI Key: GIKQCRNIEXWXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a morpholinoethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with morpholine and an amine source under specific conditions. One common method involves the use of a reductive amination reaction, where the aldehyde group of 6-methyl-3-pyridinecarboxaldehyde is converted to an amine group in the presence of morpholine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridyl)-2-morpholinoethylamine: Lacks the methyl group at the 6-position.

    2-(6-Methyl-3-pyridyl)-2-piperidinoethylamine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine is unique due to the presence of both the methyl group at the 6-position and the morpholinoethylamine group. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H19N3O/c1-10-2-3-11(9-14-10)12(8-13)15-4-6-16-7-5-15/h2-3,9,12H,4-8,13H2,1H3

InChI Key

GIKQCRNIEXWXGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(CN)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared using a method analogous to that of 2-(4,4-difluoropiperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)-ethanamine (A.2.18), 6-methyl-pyridine-3-carboxaldehyde replacing 4-(trifluoromethyl)benzaldehyde and morpholine replacing 4,4-difluoropiperidine HCl.
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2-(4,4-difluoropiperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)-ethanamine
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